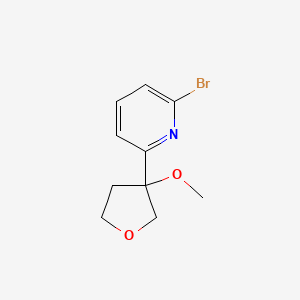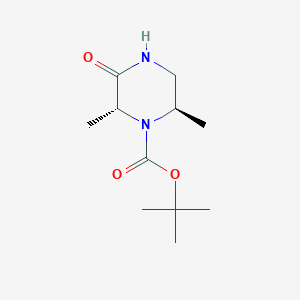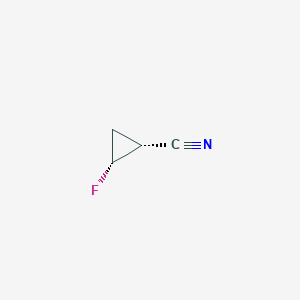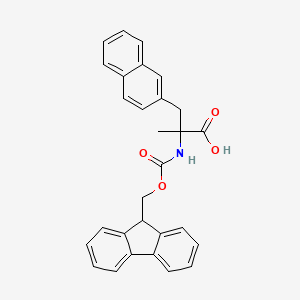
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine
Overview
Description
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound related to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine, has been used as a substrate for synthesizing new cyanopyridine derivatives with potential antibacterial properties. These derivatives have shown antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Crystal Structure Analysis
The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a structurally similar compound, has been studied through single crystal X-ray diffraction. This research provides insights into the molecular geometry and intermolecular interactions within the crystal packing of similar compounds (Rodi et al., 2013).
Photophysical Properties
Research on zinc(II) phthalocyanine derivatives with substituents related to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine has been conducted. These studies focused on the spectroscopic, photophysical, and photochemical properties of these compounds, suggesting potential applications in photocatalysis and photodynamic therapy (Öncül et al., 2021).
Protonation Sites and Hydrogen Bonding
Research involving the protonation sites and hydrogen bonding in salts of compounds structurally similar to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine revealed distinct protonation sites and diverse hydrogen bonding patterns. Such studies are essential for understanding the chemical behavior of these compounds in various environments (Böck et al., 2021).
Ethylene Dimerization Catalysts
Compounds with ligands bearing a structure akin to 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine have been synthesized and used as palladium(II) complexes in ethylene dimerization. These studies contribute to the field of catalysis, particularly in the production of specific hydrocarbon chains (Nyamato et al., 2015).
properties
IUPAC Name |
2-bromo-6-(3-methoxyoxolan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSNNXXKRHQIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8244809.png)


![tert-butyl 2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B8244848.png)
![tert-Butyl (R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8244853.png)
![(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone](/img/structure/B8244860.png)
![(3AS,6aS)-hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B8244866.png)

![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)


![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B8244893.png)
